molecular formula C5H4FIN2 B8268793 2-Fluoro-3-iodopyridin-4-amine

2-Fluoro-3-iodopyridin-4-amine

Cat. No.: B8268793
M. Wt: 238.00 g/mol
InChI Key: PJEZZCLRYULECB-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodopyridin-4-amine is a heterocyclic aromatic compound with the molecular formula C5H4FIN2 It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 3 are replaced by fluorine and iodine, respectively, and the hydrogen at position 4 is replaced by an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-iodopyridin-4-amine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce the iodine and fluorine atoms. For instance, the fluorination of pyridine can be achieved using reagents like Selectfluor® under mild conditions . The iodination can be performed using iodine or iodinating agents such as N-iodosuccinimide (NIS) in the presence of a catalyst . The amino group can be introduced through nucleophilic substitution reactions using ammonia or amines.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-iodopyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted pyridines, biaryl compounds, and various functionalized derivatives depending on the reagents and conditions used.

Scientific Research Applications

2-Fluoro-3-iodopyridin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3-iodopyridin-4-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. These functional groups offer multiple pathways for chemical interactions and transformations. The fluorine atom, being highly electronegative, can influence the electronic properties of the pyridine ring, making it more reactive towards nucleophiles and electrophiles .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-iodopyridin-4-amine
  • 2-Fluoropyridin-3-amine
  • 3-Amino-2-fluoropyridine
  • 2-Bromo-5-iodopyridin-3-amine

Uniqueness

2-Fluoro-3-iodopyridin-4-amine is unique due to the combination of fluorine and iodine atoms on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound in various chemical reactions .

Properties

IUPAC Name

2-fluoro-3-iodopyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4FIN2/c6-5-4(7)3(8)1-2-9-5/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEZZCLRYULECB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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